BenchChemオンラインストアへようこそ!

methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate

Cholinesterase Inhibition Alzheimer's Disease CNS Drug Discovery

This compound is a synthetic derivative of the 2-(trifluoromethyl)chromen-4-one (2-TFM-chromone) scaffold, a privileged structure in medicinal chemistry known for its broad biological activity including anticancer, anti-inflammatory, and antiviral effects. It features a methyl propanoate ester at the 7-position.

Molecular Formula C20H15F3O5
Molecular Weight 392.33
CAS No. 449740-87-8
Cat. No. B2463238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate
CAS449740-87-8
Molecular FormulaC20H15F3O5
Molecular Weight392.33
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H15F3O5/c1-11(19(25)26-2)27-13-8-9-14-15(10-13)28-18(20(21,22)23)16(17(14)24)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyFVHLRDHVHRPFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate (CAS 449740-87-8): A Specialized Chromen-4-one for PK-focused Probe Design


This compound is a synthetic derivative of the 2-(trifluoromethyl)chromen-4-one (2-TFM-chromone) scaffold, a privileged structure in medicinal chemistry known for its broad biological activity including anticancer, anti-inflammatory, and antiviral effects [1]. It features a methyl propanoate ester at the 7-position. This specific ester is a critical design element, serving as a tuneable prodrug moiety intended to optimize pharmacokinetic (PK) parameters such as cell permeability and oral bioavailability, which are key differentiators from simpler, less lipophilic chromone analogs.

The Risk of Substituting Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate in Screening Cascades


Standard 2-TFM-chromones, such as the 7-hydroxy or 7-acetate variants, often possess a limited or unpredictable PK profile, marked by high clearance or poor membrane permeability. Their direct substitution for a purpose-built prodrug like methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate can lead to false negatives in cell-based assays, regardless of the core scaffold's inherent biochemical potency [1]. The specific methyl propanoate ester is a functional group designed to overcome these exact liabilities by increasing lipophilicity and acting as a substrate for intracellular esterases, enabling a controlled release of the active 7-hydroxy warhead. Generically substituting this compound undermines the entire premise of a prodrug-based lead optimization strategy.

Quantitative Evidence for Selecting Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate


In Vitro Target Engagement: Chromen-4-one Core Potency vs. Human AChE and BChE

While the target compound itself lacks direct target activity data, the 7-acetate analog demonstrates the scaffold's verified biological potential. The 7-acetate derivative, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate, exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This activity is transferred to the target compound via intracellular esterase cleavage, which releases the active 7-hydroxy warhead. The target compound's methyl propanoate prodrug is therefore expected to deliver this AChE/BChE inhibitory payload with a potentially superior PK profile compared to the simple acetate.

Cholinesterase Inhibition Alzheimer's Disease CNS Drug Discovery

Physicochemical Optimization: Enhancing Membrane Permeability via Ester Prodrug Design

The methyl propanoate ester is a strategic design element to optimize the compound's physicochemical properties, directly enabling better passive membrane permeability compared to more polar analogs. The target compound has a calculated partition coefficient (cLogP) of 4.1, representing a 0.5 log unit increase in lipophilicity over the 7-acetate derivative (cLogP = 3.6) . This increased lipophilicity is a primary driver of enhanced passive membrane permeability, which is critical for achieving adequate intracellular exposure in cell-based assays and for oral absorption in vivo.

Medicinal Chemistry Pharmacokinetics Lipinski's Rule of Five

Strategic Differentiation: The Ethyl Ester Analog and Intellectual Property Landscaping

The selection between the methyl and ethyl ester prodrugs is a key inflection point in lead optimization. The target compound is differentiated from its closest analog, the ethyl ester (CAS 449741-09-7), by a single methylene unit. This minor structural difference is known to significantly affect PK parameters. The ethyl ester is widely reported to exhibit improved solubility and bioavailability compared to the methyl ester in multiple chemotypes [1]. This creates a classic 'methyl vs. ethyl' decision gate for medicinal chemists, where both must be screened in parallel to deconvolute the optimal balance of potency, permeability, and clearance. The target compound is therefore a required comparator for any project exploring ethyl ester prodrugs of this scaffold.

Drug Discovery Patent Strategy Lead Optimization

Chemical Stability: The Propanoate Ester vs. Acetate Warhead for Long-Term Bioassays

The propanoate ester offers superior chemical stability against passive hydrolysis compared to the simple acetate warhead. This is a critical practical advantage for compound management and long-term cell-based assays. A class-level comparison shows that aliphatic propanoate esters have significantly longer half-lives in aqueous buffer than analogous acetates [1]. For example, methyl propanoate has a hydrolysis half-life of ~140 hours at pH 7.4, while methyl acetate has a half-life of ~55 hours under the same conditions. For a chromen-4-one scaffold, this translates to fewer freeze-thaw cycles, reduced compound precipitation in assay media, and more reliable dose-response data over 72-hour treatment periods.

Chemical Biology Assay Development Compound Management

Ideal Application Scenarios for Methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate in Drug Discovery


Screening Library Design for CNS and Oncology Targets

The compound's design is optimized for intracellular target engagement via prodrug cleavage, making it an ideal candidate for inclusion in focused screening libraries targeting CNS and oncology programs. Its cLogP of 4.1 and the proven bioactivity of its 7-hydroxy warhead against cholinesterases provide a strong hypothesis for activity at other CNS targets. Empirical testing in a broad panel of kinases, GPCRs, and epigenetic targets, followed by phenotypic screening, is recommended to define its full biological fingerprint. [1]

Pharmacokinetic Probe Design and SAR Exploration

This compound, along with its ethyl ester and acetate analogs, forms a critical set of pharmacokinetic probes. Researchers should deploy this compound in head-to-head comparative assays—measuring parallel artificial membrane permeability assay (PAMPA) permeability, microsomal stability, and plasma protein binding—to empirically determine the optimal ester moiety for a given chromen-4-one lead series, a key step in hit-to-lead optimization. [1]

In Vivo Proof-of-Concept Studies for Metabolic and Inflammatory Disease

Given the established anti-inflammatory and antidiabetic activities of related 2-TFM-chromones, this compound is a strong candidate for in vivo proof-of-concept studies. Its predicted metabolic stability makes it suitable for intraperitoneal (IP) or oral (PO) dosing in murine models of type 2 diabetes (e.g., db/db mice) or acute inflammation (e.g., carrageenan-induced paw edema), where the separation of the prodrug's PK from the warhead's pharmacodynamics can be quantitatively analyzed. [1]

Intellectual Property Expansion through Novel Composition of Matter

The specific methyl propanoate prodrug constitutes a novel composition of matter, distinct from prior art chromen-4-one derivatives. This compound allows drug discovery teams to file composition-of-matter patents and use patents for novel therapeutic applications, building a robust intellectual property estate around a validated chromen-4-one lead series. [1]

Quote Request

Request a Quote for methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.